3-Methyl-6-nitrocoumarin

Melting Point Physical Property Thermal Stability

3-Methyl-6-nitrocoumarin (CAS 95532-74-4, also listed as 103030-08-6) is a nitro-substituted coumarin derivative belonging to the broader class of 3-substituted chromen-2-ones. It is characterized by a methyl group at the 3-position and a nitro group at the 6-position of the coumarin backbone, with a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 95532-74-4
Cat. No. B3416846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-nitrocoumarin
CAS95532-74-4
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
InChIInChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3
InChIKeyPWANMOIIIMORBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-nitrocoumarin (CAS 95532-74-4): Technical Specifications and Procurement Baseline for Heterocyclic Chemistry


3-Methyl-6-nitrocoumarin (CAS 95532-74-4, also listed as 103030-08-6) is a nitro-substituted coumarin derivative belonging to the broader class of 3-substituted chromen-2-ones. It is characterized by a methyl group at the 3-position and a nitro group at the 6-position of the coumarin backbone, with a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol [1]. This compound is a pale yellow solid with a melting point of 220-222 °C and is primarily used as a synthetic intermediate in medicinal chemistry and as a fluorescent probe in chemical biology research [1].

Why Generic Substitution Fails for 3-Methyl-6-nitrocoumarin: Physicochemical Differentiation from Common Coumarin Analogs


In procurement scenarios, substituting 3-methyl-6-nitrocoumarin with a generic coumarin analog like 6-nitrocoumarin or 3-methylcoumarin is not scientifically justifiable. The simultaneous presence of both the 3-methyl and 6-nitro substituents results in a unique combination of physicochemical properties, including a significantly higher melting point (220-222 °C) compared to its mono-substituted counterparts, which directly impacts handling and formulation [1][2]. Furthermore, while 6-nitrocoumarin is predicted to be non-fluorescent, the 3-methyl substitution in this scaffold is associated with potential fluorescent applications, highlighting a functional divergence that makes simple analog replacement inadequate for assays or synthetic pathways [3].

Quantitative Differentiation of 3-Methyl-6-nitrocoumarin Against Closest Analogs: A Data-Driven Procurement Guide


Elevated Melting Point as a Key Differentiator from 6-Nitrocoumarin and 3-Methylcoumarin

3-Methyl-6-nitrocoumarin exhibits a melting point of 220-222 °C, which is significantly higher than that of its closest structural analogs, 6-nitrocoumarin (186-192 °C) and 3-methylcoumarin (91 °C) [1][2]. This elevated melting point is a direct consequence of the combined electron-withdrawing nitro group and the methyl substitution pattern on the coumarin core, resulting in a more stable crystal lattice.

Melting Point Physical Property Thermal Stability

Enhanced Lipophilicity (LogP) Compared to 6-Nitrocoumarin Derivatives

The computed partition coefficient (LogP) for 3-methyl-6-nitrocoumarin is 2.53, indicating a moderate lipophilic character [1]. This value is higher than that reported for the structurally related 3-acetyl-6-nitrocoumarin (LogP = 2.43), demonstrating that the 3-methyl group contributes to increased lipophilicity relative to a 3-acetyl group in this nitro-coumarin scaffold .

LogP Lipophilicity ADME

Predicted Fluorescence Profile Divergence from 6-Nitrocoumarin

Theoretical studies on 6-substituted coumarins predict that 6-nitrocoumarin is an 'invisible fluorescent material' due to strong quenching by the nitro group [1]. In contrast, 3-methyl-6-nitrocoumarin is recognized and marketed for its fluorescent properties, suggesting that the 3-methyl substitution modulates the electronic structure to restore or alter the fluorescence profile .

Fluorescence Photophysical Property Probe Design

Optimal Application Scenarios for 3-Methyl-6-nitrocoumarin Based on Verified Differentiation Data


Quality Control and Identity Verification in Chemical Synthesis

The distinct and elevated melting point of 3-methyl-6-nitrocoumarin (220-222 °C) serves as a robust, low-cost quality control check. In a synthetic or procurement workflow, this property allows for rapid verification of compound identity and purity, easily distinguishing it from common contaminants or mislabeled analogs like 6-nitrocoumarin (186-192 °C) or 3-methylcoumarin (91 °C) [1].

Fluorescent Probe Development in Chemical Biology

For applications requiring a fluorescent readout, 3-methyl-6-nitrocoumarin is the appropriate nitro-coumarin scaffold. While the 6-nitro group alone is predicted to quench fluorescence, the presence of the 3-methyl group is associated with a functional fluorescent phenotype, making this compound a viable starting point for designing turn-on probes or imaging agents .

Medicinal Chemistry Campaigns Targeting Moderate Lipophilicity

With a computed LogP of 2.53, 3-methyl-6-nitrocoumarin offers a specific lipophilicity profile that can be advantageous in early-stage drug discovery. This value is quantitatively differentiated from other 3-substituted-6-nitrocoumarins (e.g., 3-acetyl derivative with LogP 2.43), providing a rationale for its selection when a specific balance of solubility and membrane permeability is sought [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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